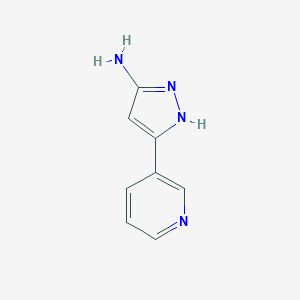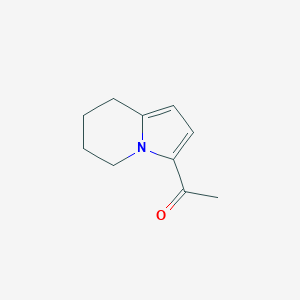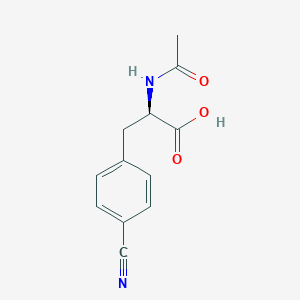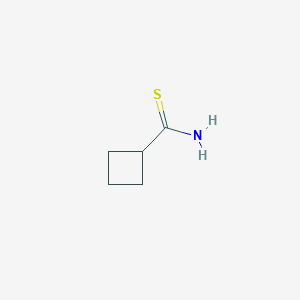
Cyclobutanecarbothioamid
Übersicht
Beschreibung
Cyclobutanecarbothioamide is an organic compound with the molecular formula C5H9NS It is characterized by a cyclobutane ring attached to a carbothioamide group
Wissenschaftliche Forschungsanwendungen
Cyclobutanecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing cyclobutane rings.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
Target of Action
Cyclobutanecarbothioamide is a complex compound that is still under investigation. Cyclobutane-containing compounds have been found to display potent biological activities .
Mode of Action
It’s known that cyclobutane-containing compounds often interact with their targets through a variety of mechanisms . For instance, some cyclobutane-containing compounds have been found to exhibit antiproliferative activity against various cancer cell lines, with a proposed mechanism of action involving the alkylation of nucleophilic regions of tumor-cell DNA.
Biochemical Pathways
Cyclobutane-containing compounds are known to affect a variety of biochemical pathways, which can lead to diverse biological activities .
Pharmacokinetics
It’s known that the pharmacokinetics of a drug can greatly influence its bioavailability and efficacy . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug are crucial factors that determine its pharmacokinetics .
Result of Action
Action Environment
The action, efficacy, and stability of Cyclobutanecarbothioamide can be influenced by various environmental factors. These factors can include the physiological environment within the body, such as pH and temperature, as well as external factors such as light and storage conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclobutanecarbothioamide can be synthesized from cyclobutanecarboxamide through a series of chemical reactions. One common method involves the reaction of cyclobutanecarboxamide with a thiolating agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction typically occurs under reflux conditions in an inert solvent like toluene or xylene .
Industrial Production Methods: While specific industrial production methods for cyclobutanecarbothioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclobutanecarbothioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclobutanecarboxamide sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of cyclobutanecarbothioamide can yield cyclobutanemethanamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiocarbonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols
Major Products Formed:
Oxidation: Cyclobutanecarboxamide sulfoxide, cyclobutanecarboxamide sulfone
Reduction: Cyclobutanemethanamine
Substitution: Various substituted cyclobutanecarboxamide derivatives
Vergleich Mit ähnlichen Verbindungen
Cyclobutanecarbothioamide can be compared with other cyclobutane-containing compounds such as:
Cyclobutanecarboxamide: Similar structure but lacks the thiocarbonyl group, making it less reactive in certain chemical reactions.
Cyclobutanemethanamine: Contains an amine group instead of a thiocarbonyl group, leading to different reactivity and biological activity.
Cyclobutanecarboxylic acid: Contains a carboxylic acid group, which imparts different chemical properties and reactivity.
Cyclobutanecarbothioamide is unique due to the presence of the thiocarbonyl group, which enhances its reactivity and potential for forming diverse derivatives .
Eigenschaften
IUPAC Name |
cyclobutanecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWOGACPCNPSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622838 | |
| Record name | Cyclobutanecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156589-97-8 | |
| Record name | Cyclobutanecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


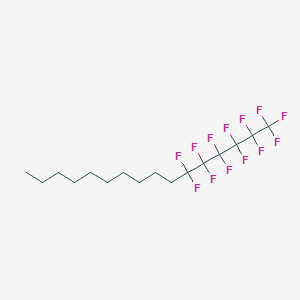
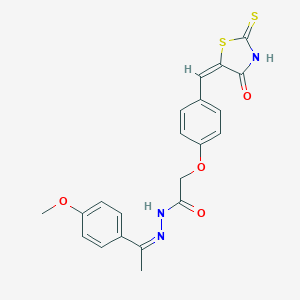
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-](/img/structure/B137852.png)
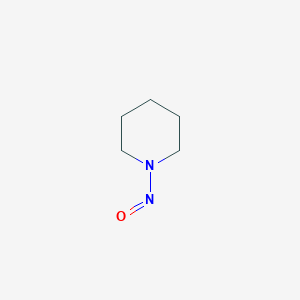
![6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B137859.png)
![[5-(6-Chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B137862.png)
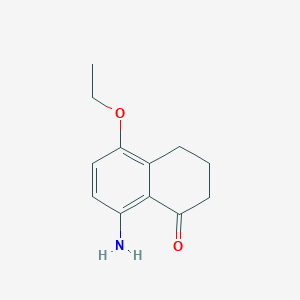
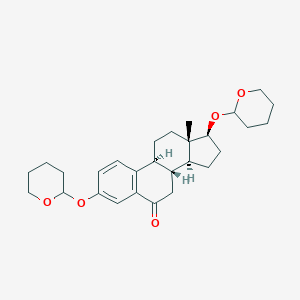
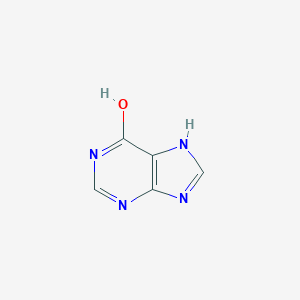
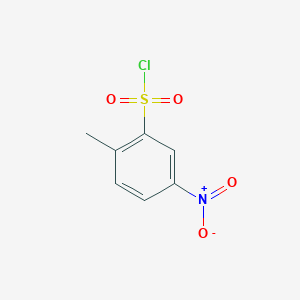
![2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B137879.png)
